5-(2,5-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Description
The compound 5-(2,5-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative featuring a 2,5-dimethoxyphenyl group, a 4-fluorobenzoyl acyl moiety, and a 5-methylisoxazole substituent.
Properties
IUPAC Name |
(4E)-5-(2,5-dimethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O6/c1-12-10-18(25-32-12)26-20(16-11-15(30-2)8-9-17(16)31-3)19(22(28)23(26)29)21(27)13-4-6-14(24)7-5-13/h4-11,20,27H,1-3H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCOGKJYAOTPEL-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2,5-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity profile, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, supported by relevant data and case studies.
- Molecular Formula : C29H25FN2O5
- Molecular Weight : 500.52 g/mol
- CAS Number : [Insert CAS number if available]
The biological activity of this compound is hypothesized to be mediated through multiple pathways, including:
- Inhibition of Enzymatic Activity : The presence of hydroxyl and methoxy groups may enhance interactions with specific enzyme targets, potentially inhibiting their activity.
- Receptor Modulation : The structural components suggest possible interactions with neurotransmitter receptors, which could influence signaling pathways related to mood and cognition.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance:
- Case Study 1 : A study demonstrated that derivatives of pyrrolone compounds showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrrolone A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Pyrrolone B | A549 (Lung) | 12 | Caspase activation |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Case Study 2 : Research indicated that certain pyrrole derivatives can protect neuronal cells from oxidative stress-induced damage. This effect may be linked to the modulation of antioxidant enzyme levels.
| Compound | Model System | Protective Effect | Reference |
|---|---|---|---|
| Pyrrolone C | SH-SY5Y Cells | Increased SOD levels | |
| Pyrrolone D | Primary Neurons | Reduced ROS production |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential:
- Absorption : Preliminary data suggest moderate absorption rates in biological systems.
- Metabolism : The compound may undergo hepatic metabolism, with potential formation of active metabolites.
- Toxicity : Early toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to fully understand safety profiles.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Aryl Substituents
a. Methoxy Positional Isomers
- 5-(2,3-Dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one (RN: 618875-22-2) Structural isomer of the target compound, differing in methoxy group positions (2,3- vs. 2,5-dimethoxyphenyl).
b. Dimethoxyphenyl Derivatives in Benzenesulphonamide Compounds
Modifications in Acyl Groups
a. 4-Fluorobenzoyl vs. 4-Methylbenzoyl
- The tert-butyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
b. Trifluoromethoxy Substitution
Heterocyclic Modifications
a. Isoxazole vs. Triazole Derivatives
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
b. Methoxyethyl vs. Methylisoxazole Substituents
Crystallographic and Conformational Insights
- Isostructural compounds 4 (chloro) and 5 (bromo) exhibit triclinic symmetry with two independent molecules per asymmetric unit. One fluorophenyl group is oriented perpendicular to the molecular plane, suggesting conformational flexibility that may influence packing efficiency and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
